molecular formula C8H19N3O B2458152 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea CAS No. 1594972-39-0

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea

Cat. No.: B2458152
CAS No.: 1594972-39-0
M. Wt: 173.26
InChI Key: UJXKRSANKLKRLO-UHFFFAOYSA-N
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Description

“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a chemical compound with the CAS Number: 1594972-39-0 . It has a molecular weight of 173.26 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as “N-[(3-dimethylamino)propyl]methacrylamide” (DMAPMA) have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 173.26 .

Scientific Research Applications

Electroluminescent Materials

Research has demonstrated the use of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea derivatives in the development of novel electroluminescent materials. These materials, specifically alternating copolymers, have shown potential in device fabrication due to their solubility in polar solvents and high external quantum efficiencies, making them suitable for use in electroluminescent devices and displays (Huang et al., 2004).

Carbohydrate Chemistry

Another application involves the use of 3-(Dimethylamino)-1-propylamine, a related compound, in carbohydrate chemistry for the removal of byproducts and efficient deacylation reactions. This process facilitates the formation of 1-O deprotected sugars, which are precursors for imidate glycosyl donors, and helps in removing excess reagents like benzoyl chloride and tosyl chloride without the need for chromatographic purification (Andersen et al., 2015).

Electrochemical Sensors

Research has also explored the electrocatalytic properties of derivatives of this compound, such as phenothiazine derivatives, for the electrochemical oxidation of nicotinamide adenine dinucleotide (NADH). These compounds have been used to create chemically modified electrodes for use in electrochemical sensors, demonstrating potential applications in biochemical analysis and diagnostics (Persson, 1990).

Hydrogen Bond Proton Acceptors

The carbonyl units of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, due to the electron-donating effects of dimethylamino groups, have been studied for their excellent proton-accepting capabilities. These compounds can form intra- and intermolecular hydrogen bonds, which have been investigated through structural techniques, spectroscopy, and computational studies, indicating their potential in various chemical synthesis and materials science applications (Pleier et al., 2003).

Nonlinear Optical Properties

The synthesis of novel chalcone derivative compounds incorporating 3-(4-(dimethylamino)phenyl) units has revealed their potential in nonlinear optical applications. These compounds exhibit a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting their usefulness in optical device applications like optical limiters (Rahulan et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biomolecules . It acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained as a result .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be water-soluble , which can influence its absorption and distribution in the body.

Result of Action

The action of EDC results in the formation of amide bonds, which are crucial in the structure and function of proteins. It also enables the formation of phosphoesters, which are key components in many biological processes, including energy transfer and signal transduction .

Action Environment

The efficacy and stability of EDC are influenced by environmental factors such as pH and temperature. It is typically employed in the pH range of 4.0-6.0 . EDC is sensitive to moisture , and its stability decreases in the presence of strong acids and strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Similar compounds are known to play a vital role in the immobilization of large biomolecules . This suggests that this compound may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are known to couple primary amines to carboxylic acids by creating an activated ester leaving group . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKRSANKLKRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594972-39-0
Record name 3-[3-(dimethylamino)propyl]-1,3-dimethylurea
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